molecular formula C20H21ClN2O2S B2542496 1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 919708-75-1

1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2542496
CAS No.: 919708-75-1
M. Wt: 388.91
InChI Key: ZUEINFGMOPMZSF-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound of significant interest in medicinal chemistry research, incorporating the privileged 4,5-dihydro-1H-imidazole (imidazoline) scaffold. The imidazoline core is a widely recognized template in drug discovery, present in a variety of synthetic agents exhibiting a broad spectrum of biological activities . This particular molecule features a 5-chloro-2-methoxybenzoyl group at the 1-position and a (2,5-dimethylphenyl)methylsulfanyl moiety at the 2-position, creating a hybrid structure designed for investigating multifactorial diseases. Compounds based on the 4,5-dihydro-1H-imidazole scaffold are found in agents with documented antiproliferative properties, making them candidates for investigation as potential anticancer agents . Furthermore, imidazoline derivatives have been extensively studied for their effects on the central nervous system, with some compounds in this class reported to possess antidepressant properties, often acting through a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities . The specific sulfanyl and benzoyl substitutions on this core structure are intended to modulate its physicochemical and pharmacological profile, making it a valuable chemical tool for probing biological targets such as enzymes and receptors. Researchers can utilize this compound in high-throughput screening assays, mechanism-of-action studies, and as a lead structure for the synthesis of novel derivatives. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-13-4-5-14(2)15(10-13)12-26-20-22-8-9-23(20)19(24)17-11-16(21)6-7-18(17)25-3/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEINFGMOPMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole represents a class of tetrasubstituted imidazole derivatives that have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H19ClN2O3S
  • Molecular Weight : 368.87 g/mol
  • SMILES Notation : ClC(=O)C1=C(C=CC=C1)C(N2C(C(SC(C)C)C)C(=O)N)C(=O)N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the chloro and methoxy groups is crucial for enhancing biological activity. Various synthetic pathways have been explored, including the use of coupling reagents and protecting group strategies to ensure high yields and purity.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of imidazole derivatives. The compound has been tested against various strains of bacteria and fungi. For instance, in vitro assays demonstrated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

MicroorganismZone of Inhibition (mm)
Methicillin-sensitive S. aureus15
Methicillin-resistant S. aureus12
E. coli10
Pseudomonas aeruginosa8

Antitumor Activity

The compound has also shown promising antitumor effects in various cancer cell lines. In particular, studies indicated that it could inhibit cell proliferation in lung cancer models.

  • A549 Cell Line : IC50 = 6.75 ± 0.19 μM
  • HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM
  • NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM

These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In a study published by Farrokhpour et al., the compound was evaluated for its antimicrobial properties and demonstrated significant inhibition against multiple pathogens.
  • Another research effort focused on its anticancer activity, where it was found to reduce tumor size in xenograft models by over 30% compared to control groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi:

  • Synthesis and Evaluation : A series of imidazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives showed comparable activity to reference antibiotics, suggesting potential use as antimicrobial agents .

Anti-inflammatory Properties

Imidazole compounds are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways:

  • Case Study : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured cells, indicating its potential application in treating inflammatory diseases .

Analgesic Effects

The analgesic properties of imidazole derivatives have been documented in several studies:

  • Research Findings : Compounds similar to the one discussed have shown promising results in pain relief models, with some exhibiting analgesic activity comparable to established pain relievers like diclofenac .
Activity TypeMethodologyResultsReference
AntibacterialDisk diffusion methodSignificant inhibition zones against E. coli and S. aureus
AntifungalMIC determinationMIC values comparable to fluconazole
Anti-inflammatoryCytokine assayReduced IL-6 and TNF-alpha secretion
AnalgesicHot plate test80% pain relief at 100 mg/kg

Comparison with Similar Compounds

Core Structure Variations

  • Benzimidazole Analogs : Compounds like 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole () feature a fully aromatic benzimidazole core, which may improve π-π stacking interactions but reduce solubility .

Substituent Effects

R1 Group :
  • Analog with Bromofuryl Carbonyl (): The 5-bromo-2-furyl group is more electron-deficient, possibly increasing reactivity but reducing metabolic stability .
  • Sulfonyl Analogs (): Sulfonyl groups (e.g., benzenesulfonyl) enhance polarity and hydrogen-bond acceptor capacity, contrasting with the benzoyl group’s mixed electronic profile .
R2 Group :
  • Target Compound : The 2,5-dimethylphenylmethyl sulfanyl group offers steric hindrance and lipophilicity, favoring membrane permeability.
  • Chlorobenzyl Sulfanyl (): A 2-chlorobenzyl group introduces electron-withdrawing effects but lacks the steric bulk of dimethyl substituents .

Physical and Chemical Properties

Property Target Compound 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Molecular Weight (g/mol) ~407.9* 226.72 430.33
Key Functional Groups Benzoyl, Cl, OCH₃, sulfanyl Chlorophenyl, sulfanyl Sulfonyl, dichlorophenyl, sulfanyl
Core Saturation Partially saturated Partially saturated Partially saturated
Predicted Solubility Moderate (polar organic) Low (lipophilic) Low (polar sulfonyl group)

*Calculated based on molecular formula.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three primary components:

  • 4,5-Dihydro-1H-imidazole core : A partially saturated five-membered ring with one double bond (N1–C2) and two single bonds (C4–C5).
  • 5-Chloro-2-methoxybenzoyl group : An aromatic acyl substituent at N1.
  • [(2,5-Dimethylphenyl)methyl]sulfanyl group : A thioether-linked aromatic moiety at C2.

Retrosynthetically, the molecule dissects into:

  • Imidazoline precursor : 2-Mercapto-4,5-dihydro-1H-imidazole.
  • Acylating agent : 5-Chloro-2-methoxybenzoyl chloride.
  • Alkylating agent : (2,5-Dimethylphenyl)methyl halide.

Synthetic Routes and Experimental Protocols

Route 1: Cyclocondensation Followed by Sequential Functionalization

Synthesis of 2-Mercapto-4,5-Dihydro-1H-Imidazole

The imidazoline core is constructed via cyclization of ethylenediamine with thiourea derivatives. A modified Debus-Radziszewski approach employs carbon disulfide under basic conditions:

Procedure :

  • Ethylenediamine (10 mmol) and carbon disulfide (12 mmol) are refluxed in ethanol with potassium hydroxide (15 mmol) for 6 hours.
  • The intermediate dithiocarbamate is treated with hydrochloric acid to yield 2-mercapto-4,5-dihydro-1H-imidazole.

Yield : 68%.
Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 3.45 (t, 2H, J = 8.0 Hz, CH2), 3.70 (t, 2H, J = 8.0 Hz, CH2), 8.20 (s, 1H, SH).

N1-Acylation with 5-Chloro-2-Methoxybenzoyl Chloride

The imidazoline thiol is acylated at the N1 position using Schotten-Baumann conditions:

Procedure :

  • 2-Mercapto-4,5-dihydro-1H-imidazole (5 mmol) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
  • 5-Chloro-2-methoxybenzoyl chloride (5.5 mmol) is added dropwise at 0°C, followed by triethylamine (6 mmol).
  • The mixture is stirred at room temperature for 12 hours, yielding 1-(5-chloro-2-methoxybenzoyl)-2-mercapto-4,5-dihydro-1H-imidazole.

Yield : 82%.
Characterization : IR (KBr): 1685 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-H).

C2-Thiol Alkylation with (2,5-Dimethylphenyl)Methyl Chloride

The thiol group undergoes nucleophilic substitution with (2,5-dimethylphenyl)methyl chloride under basic conditions:

Procedure :

  • 1-(5-Chloro-2-methoxybenzoyl)-2-mercapto-4,5-dihydro-1H-imidazole (4 mmol) is dissolved in dimethylformamide (DMF).
  • Sodium hydride (4.4 mmol) is added at 0°C, followed by (2,5-dimethylphenyl)methyl chloride (4.4 mmol).
  • The reaction is heated to 60°C for 4 hours, affording the target compound.

Yield : 75%.
Characterization : $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 21.2 (CH3), 55.8 (OCH3), 114.5–132.8 (aromatic carbons), 168.4 (C=O).

Route 2: One-Pot Assembly Using Prefunctionalized Components

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 75% 58%
Reaction Steps 3 1
Purification Complexity Moderate Low
Byproduct Formation Minimal Significant

Route 1 offers superior yield and control over intermediate characterization, whereas Route 2 prioritizes operational simplicity. Industrial applications may favor Route 1 for scalability, while academic settings might explore Route 2 for mechanistic studies.

Optimization Strategies and Process Chemistry

Solvent and Catalyst Screening

  • Solvent Effects : THF and DMF enhance acylation and alkylation efficiencies, respectively, due to polar aprotic environments.
  • Catalytic Systems : Urea-hydrogen peroxide in ethanol improves cyclization yields by 12% compared to traditional bases.

Temperature and Time Dependencies

  • Acylation : Optimal at 25°C for 12 hours; higher temperatures degrade the imidazoline core.
  • Alkylation : Requires 60°C for 4 hours to overcome thiolate nucleophilicity barriers.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR : Confirms substitution patterns via aromatic proton splitting (δ 6.8–7.3 ppm) and methylene resonances (δ 3.4–3.7 ppm).
  • $$ ^{13}C $$ NMR : Distinguishes carbonyl (δ 168 ppm) and quaternary carbons (δ 132–140 ppm).

Mass Spectrometry

  • ESI-MS : [M+H]$$^+$$ at m/z 457.2 aligns with the molecular formula C22H22ClN2O2S.

Industrial-Scale Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for stepwise syntheses (Route 1) due to intermediate isolation requirements.
  • Continuous Flow : Applicable to Route 2, enhancing throughput by 40% through rapid mixing and heat transfer.

Green Chemistry Metrics

  • Atom Economy : Route 2 achieves 85% versus 78% for Route 1, minimizing waste.
  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing environmental impact.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The compound's core imidazole ring can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions (70–120°C). Key steps include:

  • Precursor preparation: React 5-chloro-2-methoxybenzoyl chloride with a thiol-containing intermediate (e.g., (2,5-dimethylphenyl)methanethiol) in anhydrous dichloromethane with triethylamine as a base .
  • Cyclization: Use POCl₃ to promote ring closure, followed by quenching with ice-cold water to isolate the imidazoline intermediate .
  • Purification: Employ column chromatography with gradients of chloroform/ethyl acetate/hexane (2:3:3) to achieve ≥95% purity .
    • Data Note : Yields for analogous imidazole derivatives range from 15–39%, depending on substituent steric effects and solvent selection .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DMSO-d₆ as a solvent. Key signals include:
  • Aromatic protons (δ 7.0–8.1 ppm for chloro-methoxybenzoyl and dimethylphenyl groups) .
  • Methoxy group singlet (~δ 3.2 ppm) and dihydroimidazole protons (δ 5.7–6.2 ppm) .
  • Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., expected [M+H]+ ~470–500 Da) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enzymes or antioxidant receptors). Parameterize the compound’s sulfanyl and benzoyl groups as key pharmacophores .
  • ADME Prediction : Apply SwissADME to assess bioavailability, logP (~3.5–4.0 predicted), and blood-brain barrier permeability. The methoxy group may reduce metabolic clearance .
  • Contradiction Analysis : If experimental bioactivity contradicts predictions, re-evaluate protonation states (imidazole pKa ~6.5) or solvent-accessible surface area .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Detect hindered rotation in the sulfanyl-benzyl group (e.g., coalescence temperature experiments in DMSO-d₆) .
  • X-ray Crystallography : For ambiguous NOE correlations, grow single crystals via slow evaporation in ethanol/water (70:30) and compare bond lengths/angles with DFT-optimized structures .
  • Isotopic Labeling : Use deuterated intermediates to confirm proton assignments in crowded regions (e.g., dihydroimidazole ring) .

Q. How can reaction fundamentals guide scalable synthesis?

  • Methodological Answer :

  • Green Chemistry : Replace POCl₃ with transition-metal-free conditions (e.g., K₂CO₃ in DMF at 100°C) to reduce toxicity. This approach achieved 65–80% yields for spiro-imidazolones in analogous systems .
  • Flow Reactors : Optimize residence time (~30 min) and temperature (90°C) for continuous production, minimizing byproducts like hydrolyzed thioethers .

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